molecular formula C6H2Cl2FN3 B11818278 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine

2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine

Cat. No.: B11818278
M. Wt: 206.00 g/mol
InChI Key: RJWQEFUGSXDWPR-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,1-F][1,2,4]triazine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine typically involves multi-step processes starting from readily available starting materials. One common method involves the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions to form the triazine ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods have optimized these processes to achieve scalable and cost-effective synthesis .

Chemical Reactions Analysis

2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis . The exact molecular pathways can vary depending on the specific kinase targeted.

Comparison with Similar Compounds

2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C6H2Cl2FN3

Molecular Weight

206.00 g/mol

IUPAC Name

2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C6H2Cl2FN3/c7-5-3-1-2-4(9)12(3)11-6(8)10-5/h1-2H

InChI Key

RJWQEFUGSXDWPR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=NN2C(=C1)F)Cl)Cl

Origin of Product

United States

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